molecular formula C11H17N3O3S2 B2562611 (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide CAS No. 2411325-39-6

(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide

Numéro de catalogue B2562611
Numéro CAS: 2411325-39-6
Poids moléculaire: 303.4
Clé InChI: YRLPRVKRSGLKLC-ONEGZZNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide, also known as DMTB, is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMTB is a small molecule inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. In

Mécanisme D'action

(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide inhibits CAIX by binding to the active site of the enzyme and blocking its catalytic activity. CAIX is a zinc metalloenzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. Inhibition of CAIX leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide has been shown to have potent inhibitory activity against CAIX, with an IC50 value of 3.8 nM. Inhibition of CAIX by (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide is its potent inhibitory activity against CAIX, which makes it a promising candidate for the treatment of cancer. (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide has also been shown to have low toxicity in vitro and in vivo, which is an important consideration for the development of new drugs. However, one of the limitations of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the development of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of new formulations of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide in vivo and to determine its potential as a diagnostic tool for imaging CAIX expression in tumors. Finally, the potential use of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide in combination with other cancer therapies should be explored to determine its potential as a synergistic agent.

Méthodes De Synthèse

The synthesis of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide involves the reaction of 2-((2-bromoacetyl)thio)benzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 2-amino-3-methylbut-2-enoic acid. The final product is obtained after purification through column chromatography. The synthesis of (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide has been reported in several studies, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide has been shown to be a potent inhibitor of CAIX, which is overexpressed in many solid tumors. CAIX plays a critical role in tumor growth and metastasis by regulating the pH of the tumor microenvironment. Inhibition of CAIX has been proposed as a potential strategy for the treatment of cancer, and (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide has shown promising results in preclinical studies. (E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide has also been investigated for its potential use as a diagnostic tool for imaging CAIX expression in tumors.

Propriétés

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-14(2)6-3-4-10(15)13-8-9-5-7-18-11(9)19(12,16)17/h3-5,7H,6,8H2,1-2H3,(H,13,15)(H2,12,16,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLPRVKRSGLKLC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(SC=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(SC=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.